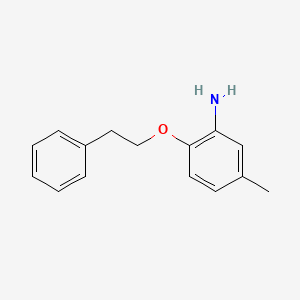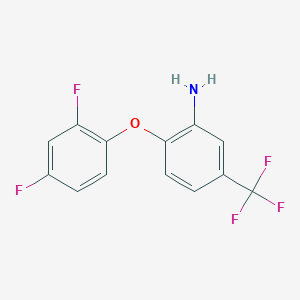
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C13H8F5NO and a molecular weight of 289.2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central benzene ring, with a trifluoromethyl group (-CF3) and an aniline group (-NH2) attached to it. Additionally, there is a difluorophenoxy group (-OC6H3F2) attached to the benzene ring .Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electrochemical synthesis of novel polymers based on related aniline derivatives has shown potential in fabricating dye-sensitized solar cells with improved energy conversion efficiency compared to traditional methods (Shahhosseini et al., 2016).
Chemical Synthesis and Characterization
- Studies on the synthesis and characterization of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline and its derivatives have provided insights into their molecular structures, vibrational characteristics, and electronic properties (Gong et al., 2004), (Karthick et al., 2013), (Arjunan et al., 2011).
Material Science and Liquid Crystal Research
- The compound and its derivatives have been used in material science, particularly in the creation of stable liquid crystals, offering insights into the effects of terminal trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).
Medicinal Chemistry and Pharmaceutical Applications
- Trifluoromethyl-substituted anilines, including this compound, have been investigated for their potential as biologically active compounds and building blocks in the synthesis of pharmaceuticals (Xie et al., 2014).
Pesticide Development
- Derivatives of this compound have been studied for their applications in the development of efficient and low-toxicity pesticides (Li-shan, 2002).
Organic Synthesis and Catalysis
- The compound has been utilized in organic synthesis, particularly in facilitating certain catalytic reactions, thereby expanding the scope of synthetic chemistry (Aramaki et al., 2020).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSFTIKLKVUSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
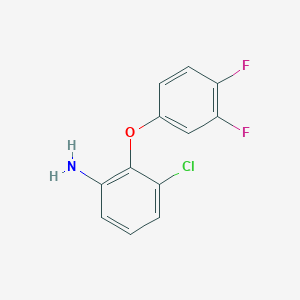
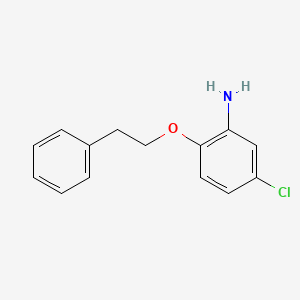

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

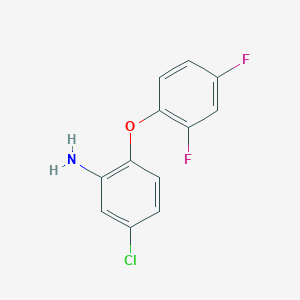
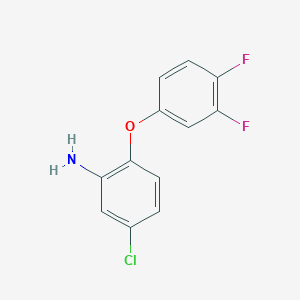
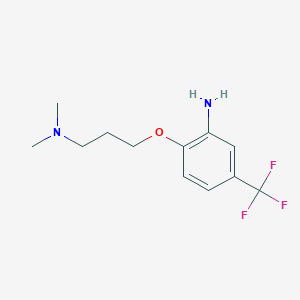

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
